molecular formula C9H14N2O2 B13075846 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid

2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid

Cat. No.: B13075846
M. Wt: 182.22 g/mol
InChI Key: MQNPAPRNWGDXDW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • $$ ^1\text{H} $$ NMR :

    • Pyrazole ring protons resonate as singlets at δ 7.2–7.5 ppm due to diamagnetic shielding from the methyl groups.
    • Methyl groups on the pyrazole (δ 2.1–2.3 ppm) and propanoic acid backbone (δ 1.4–1.6 ppm) exhibit distinct splitting patterns.
    • Carboxylic acid proton appears as a broad singlet at δ 12.1 ppm.
  • $$ ^{13}\text{C} $$ NMR :

    • Carbonyl carbon at δ 174–176 ppm.
    • Pyrazole carbons: C4 (δ 145 ppm), C3/C5 (δ 110–115 ppm).

Infrared (IR) Spectroscopy

  • Strong absorption at 1700–1720 cm$$ ^{-1} $$ ($$ \text{C=O} $$ stretch).
  • Broad band at 2500–3300 cm$$ ^{-1} $$ (carboxylic acid $$ \text{O-H} $$).
  • Pyrazole ring vibrations at 1550–1600 cm$$ ^{-1} $$ ($$ \text{C=N} $$ and $$ \text{C-C} $$).

Mass Spectrometry (MS)

  • Molecular ion peak at m/z 182 ($$ \text{M}^+ $$).
  • Fragmentation pathways:
    • Loss of $$ \text{CO}_2 $$ (44 Da) yielding m/z 138.
    • Cleavage of the pyrazole ring (m/z 95).

Tautomeric Behavior and Conformational Analysis

The pyrazole ring exhibits prototropic tautomerism , though methylation at N1 and N3 locks the substituents, preventing tautomeric shifts. Conformational flexibility arises from:

  • Rotation of the C-C bond linking the pyrazole and propanoic acid groups.
  • Gauche interactions between methyl groups, favoring a staggered conformation.

Density functional theory (DFT) calculations suggest an energy barrier of 8–10 kJ/mol for interconversion between rotamers.

Computational Chemistry Insights (DFT, Molecular Orbital Theory)

Hybrid DFT studies (B3LYP/6-311+G**) reveal:

  • Highest Occupied Molecular Orbital (HOMO) : Localized on the pyrazole ring and carboxylic oxygen.
  • Lowest Unoccupied Molecular Orbital (LUMO) : Predominantly on the carbonyl group.
  • Energy Gap : 4.2 eV, indicating moderate reactivity.

Electrostatic potential maps highlight nucleophilic regions at the carboxylic oxygen and electrophilic zones near the pyrazole nitrogen atoms. Mulliken charges confirm significant polarization ($$ \text{O}{\text{carboxylic}} $$: -0.45 e; $$ \text{N}{\text{pyrazole}} $$: -0.32 e).

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(1,3-dimethylpyrazol-4-yl)-2-methylpropanoic acid

InChI

InChI=1S/C9H14N2O2/c1-6-7(5-11(4)10-6)9(2,3)8(12)13/h5H,1-4H3,(H,12,13)

InChI Key

MQNPAPRNWGDXDW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(C)(C)C(=O)O)C

Origin of Product

United States

Preparation Methods

Direct Alkylation and Carboxylation of Pyrazole Derivatives

One common approach involves starting from 1,3-dimethylpyrazole or its derivatives, followed by selective alkylation at the 4-position and subsequent carboxylation to introduce the 2-methylpropanoic acid group.

  • Step 1: Formation of 4-bromo or 4-chloropyrazole intermediate
    Halogenation at the 4-position of 1,3-dimethylpyrazole using reagents like N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl3) under controlled conditions yields 4-bromo- or 4-chloropyrazole derivatives. This step is critical for enabling subsequent cross-coupling reactions.

  • Step 2: Cross-coupling to introduce the 2-methylpropanoic acid side chain
    The halogenated pyrazole intermediate undergoes palladium-catalyzed cross-coupling (e.g., Suzuki or Negishi coupling) with organometallic reagents bearing the 2-methylpropanoic acid moiety or its protected derivatives. For example, the coupling of 4-bromopyrazole with a boronic acid derivative of 2-methylpropanoic acid ester, followed by hydrolysis, yields the target acid.

  • Step 3: Hydrolysis and purification
    Ester intermediates are hydrolyzed under acidic or basic conditions to yield the free acid. Purification is typically achieved by crystallization or chromatographic techniques.

Reduction and Functional Group Transformations

In some synthetic routes for related compounds, reduction of intermediates such as esters or amides to alcohols or aldehydes followed by oxidation or further functionalization is employed to access the acid functionality.

For example, sodium bis(2-methoxyethoxy)aluminum hydride has been used for selective reductions in complex pyrazole-containing molecules.

Research Findings and Data Summary

Preparation Step Reagents/Conditions Yield (%) Notes
Halogenation of 1,3-dimethylpyrazole NBS or POCl3, controlled temperature 70-85 Selective halogenation at 4-position; crucial for further coupling
Palladium-catalyzed cross-coupling Pd catalyst, boronic acid ester, base, solvent 60-80 Suzuki coupling effective for C-C bond formation; requires inert atmosphere
Ester hydrolysis Acidic or basic aqueous conditions 85-95 Converts ester to free acid; mild conditions preferred to avoid decomposition
Cyclization via hydrazine hydrate (analogous method) Hydrazine hydrate, ethanol, microwave irradiation 75-90 Efficient for pyrazoline formation; applicable for constructing pyrazole ring systems
Reduction of intermediates Sodium bis(2-methoxyethoxy)aluminum hydride Variable Selective reduction useful in multi-step syntheses involving pyrazole derivatives

Analytical and Purification Techniques

Summary and Considerations

  • The preparation of 2-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid is best achieved through selective halogenation of the pyrazole ring followed by palladium-catalyzed cross-coupling with suitable side chain precursors.
  • Alternative synthetic routes involving Claisen–Schmidt condensation and cyclization are established for related pyrazole derivatives and may be adapted.
  • Careful control of reaction conditions and purification steps is essential to obtain high yields and purity.
  • The use of modern synthetic tools such as microwave-assisted synthesis and selective reducing agents enhances efficiency.

This synthesis strategy is supported by patent literature and peer-reviewed research emphasizing the versatility and robustness of these methods for heterocyclic acid compounds.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, differing in substituent patterns, chain length, or functional groups.

Structural Analogs with Pyrazole Moieties

Table 1: Key Data for Pyrazole-Based Carboxylic Acids
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Notes
2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid 1249313-28-7 C₈H₁₂N₂O₂ 168.19 1,3-dimethylpyrazole; 2-methylpropanoic acid Hazardous (H315/H319/H335)
2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid 1249548-97-7 C₈H₁₂N₂O₂ 168.19 Pyrazole at position 3; linear propanoic acid Isomer of target compound; no hazard data
2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid 1005582-20-6 C₇H₁₀N₂O₂ 154.17 Methyl at pyrazole-4; propanoic acid at N1 95% purity; shorter chain
3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid 796845-56-2 C₇H₁₀N₂O₂ 154.17 Propanoic acid at pyrazole-4 position Lower molecular weight; no hazard data
2-(4-{[(tert-Butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid 1955531-04-0 C₁₂H₁₉N₃O₄ 269.30 tert-Boc-protected amino group on pyrazole Higher MW; potential for peptide coupling
2-(4-Chloro-5-methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid Not provided C₉H₁₀ClF₃N₂O₂ 270.64 Chloro, CF₃, and methyl groups on pyrazole Enhanced metabolic stability (CF₃ group)
Key Observations:

Substituent Effects: The 1,3-dimethylpyrazole group in the target compound increases steric hindrance compared to analogs with single methyl groups (e.g., 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid) . Electron-withdrawing groups (e.g., CF₃ in ) enhance metabolic stability but may reduce solubility .

Chain Length and Position: 2-Methylpropanoic acid (branched chain) in the target compound vs. linear propanoic acid in analogs (e.g., 3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid) alters acidity (pKa) and hydrogen-bonding capacity . N1 vs. C4 substitution on pyrazole affects electronic distribution and intermolecular interactions .

Functional Group Additions: The tert-Boc-protected amino group () introduces orthogonal reactivity for further derivatization, useful in drug discovery .

Non-Pyrazole Carboxylic Acid Analogs

Table 2: Aromatic and Aliphatic Carboxylic Acids
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Structural Features Notes
2-(3-Fluorophenyl)-2-methylpropanoic acid 93748-20-0 C₁₀H₁₁FO₂ 182.19 Fluorophenyl group; branched chain Potential CNS activity
(2E)-3-(1-Methyl-1H-pyrazol-4-yl)prop-2-enoic acid Not provided C₇H₈N₂O₂ 152.15 Conjugated double bond Enhanced π-π stacking potential
Key Observations:
  • Fluorinated analogs (e.g., 2-(3-Fluorophenyl)-2-methylpropanoic acid) exhibit improved blood-brain barrier penetration compared to pyrazole derivatives .
  • Conjugated systems (e.g., ) may enhance binding to aromatic residues in enzymes or receptors .

Biological Activity

2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid is a compound that belongs to the pyrazole class of organic compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anti-inflammatory Properties

Pyrazole derivatives have been extensively studied for their anti-inflammatory effects. For instance, compounds similar to this compound have shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. Celecoxib, a well-known COX-2 inhibitor, exemplifies the therapeutic potential of pyrazole derivatives in treating inflammatory diseases .

Antioxidant Activity

Research indicates that pyrazole compounds possess antioxidant properties that can mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage and has implications for diseases such as cancer and neurodegenerative disorders .

Antimicrobial Effects

Several studies have reported the antimicrobial activity of pyrazole derivatives against various pathogens. The compound's structural features allow it to interact with microbial enzymes, disrupting their function and leading to cell death .

The mechanisms underlying the biological activities of this compound are primarily associated with its ability to modulate enzyme activity and interact with cellular receptors.

Enzyme Inhibition

As noted earlier, this compound may inhibit COX enzymes, thereby reducing the synthesis of pro-inflammatory mediators such as prostaglandins. This inhibition is crucial for its anti-inflammatory effects.

Cell Signaling Pathways

Pyrazole derivatives can influence various cell signaling pathways, including those involved in apoptosis and cell proliferation. By modulating these pathways, they may exert protective effects against cancer cell growth .

Case Studies and Research Findings

StudyFindings
Study on Anti-inflammatory Effects Demonstrated that similar pyrazole derivatives significantly reduced inflammation in animal models by inhibiting COX-2 activity .
Antioxidant Activity Assessment Found that these compounds effectively scavenged free radicals in vitro, suggesting potential protective effects against oxidative damage .
Antimicrobial Testing Reported effective inhibition of bacterial growth in several strains, indicating broad-spectrum antimicrobial properties .

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